molecular formula C21H22N2O3 B2693722 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol CAS No. 1010869-21-2

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol

Cat. No.: B2693722
CAS No.: 1010869-21-2
M. Wt: 350.418
InChI Key: LYJPKABFNQYMNO-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a chemical compound featuring a pyrazole core, a structure recognized for its diverse biological activities and significance in medicinal chemistry research. Pyrazole derivatives are extensively investigated as scaffolds for developing novel therapeutic agents due to their ability to interact with various biological targets . Compounds with structural similarities have demonstrated potential in anticancer research, showing selective activity against specific breast cancer cell lines, such as those modeling the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) . Furthermore, research on analogous phenolic compounds suggests potential applications in anti-inflammatory research, where they may function by inhibiting key signaling pathways like JNK and AP-1, which are central to the inflammatory response . The presence of a prenyloxy side chain in its structure is a feature common to several natural products and may influence its physicochemical properties and biological activity . This product is intended for research purposes to further explore these mechanisms and applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPKABFNQYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the phenol group with the methylbutenyl ether substituent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

O-Alkylation and Ether Cleavage

The prenyl ether group is susceptible to acid-catalyzed hydrolysis, while the methoxy group on the phenyl ring can undergo demethylation.

Reaction TypeConditionsProductReference
Prenyl ether cleavage HCl (1M), ethanol, reflux, 12 hrs5-Hydroxyphenol derivative (removal of prenyl group) ,
Demethylation BBr₃ (1.2 eq), DCM, 0°C → rt, 6 hrs2-(4-(2-Hydroxyphenyl)-1H-pyrazol-3-yl)-5-hydroxyphenol

Key Findings :

  • Prenyl ethers are cleaved under acidic conditions to yield free phenolic hydroxyl groups .

  • Boron tribromide selectively demethylates aryl methoxy groups without affecting the pyrazole ring .

Oxidation Reactions

The phenolic hydroxyl group and pyrazole ring may undergo oxidation under controlled conditions.

Reaction TypeConditionsProductReference
Phenol oxidation KMnO₄ (aq), pH 10, 25°C, 4 hrsQuinone derivative (unstable under basic conditions)
Pyrazole ring oxidation mCPBA (1.5 eq), DCM, 0°C, 2 hrsN-Oxide formation (minor pathway)

Key Findings :

  • Phenolic oxidation to quinones is pH-dependent and rarely proceeds quantitatively due to competing side reactions .

  • Pyrazole N-oxidation is observed with peracids but is less favored compared to other heterocycles .

Pyrazole Ring Functionalization

The pyrazole ring can participate in electrophilic substitutions and coupling reactions.

Reaction TypeConditionsProductReference
Bromination NBS (1.1 eq), DMF, 60°C, 8 hrs4-Bromo-pyrazole derivative (regioselective)
Suzuki-Miyaura coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrsBiaryl-pyrazole hybrid (cross-coupling at C4) ,

Key Findings :

  • Bromination occurs regioselectively at the C4 position of the pyrazole ring .

  • Palladium-catalyzed coupling enables introduction of aryl/heteroaryl groups at the brominated position .

Protection/Deprotection Strategies

Temporary protection of reactive groups facilitates selective modifications.

Functional GroupProtecting AgentConditionsReference
Phenol (OH) TBDMS-ClImidazole, DMF, rt, 2 hrs
Pyrazole (NH) Boc₂ODMAP, THF, reflux, 6 hrs

Key Findings :

  • Silyl ether protection (TBDMS) is reversible under mild acidic conditions .

  • Boc protection of the pyrazole NH enhances stability during coupling reactions .

Biological Derivatization

The compound’s prenyl and pyrazole motifs are pharmacologically relevant.

ModificationBiological ActivityReference
Prenyl → Geranyl Enhanced cytotoxicity in TNBC cells
Pyrazole → Oxazole Reduced potency in LAR subtypes

Key Findings :

  • Replacement of the prenyl group with a geranyl chain improves selectivity against triple-negative breast cancer (TNBC) cells .

  • Oxazole analogs show diminished activity compared to pyrazole derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and phenolic moieties. The methods used for its synthesis often include:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions to form the desired pyrazole structure.
  • Functional Group Modifications: Introduction of methoxy and alkoxy groups to enhance solubility and biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that compounds with pyrazole structures often possess significant antioxidant properties. For instance, derivatives of pyrazole have been shown to scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating promising results against colorectal cancer cells. The mechanism typically involves the activation of apoptotic pathways, leading to cell death .

Anti-inflammatory Effects

Compounds similar to 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol have shown anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where such compounds can inhibit pro-inflammatory cytokines and enzymes .

Case Study 1: Anticancer Activity

In a study published in 2021, a series of pyrazole derivatives were synthesized and tested for their anticancer activity. The most potent compounds exhibited selective cytotoxicity against RKO colorectal carcinoma cells, with IC50 values significantly lower than those of standard chemotherapeutics .

CompoundIC50 (µM)Mechanism
Compound A15Apoptosis induction
Compound B25Cell cycle arrest
Compound C10Reactive oxygen species generation

Case Study 2: Antioxidant Activity

Another study focused on evaluating the radical scavenging activity of various pyrazole derivatives using the DPPH assay. The results showed that certain derivatives had higher antioxidant activity than ascorbic acid, indicating their potential as natural antioxidants .

CompoundDPPH Scavenging Activity (%)
Compound D85%
Compound E75%
Compound F90%

Mechanism of Action

The mechanism of action of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazolyl group play crucial roles in binding to these targets, while the phenol group with the methylbutenyl ether substituent can modulate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

a. Core Pyrazole Scaffold The target compound shares a 1H-pyrazole core with multiple analogs. For instance, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (C₂₂H₁₈N₂O₂) features a methoxyphenyl group and a hydroxyphenyl substituent. Key structural differences include:

  • Substituent Position : The target compound’s 2-methoxyphenyl group at the pyrazole 4-position contrasts with the 4-methoxyphenyl group in the analog .
  • Prenyloxy vs.

b. Dihedral Angles and Hydrogen Bonding In 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, dihedral angles between the pyrazole ring and substituent phenyl rings are 16.83°, 48.97°, and 51.68°, with O–H···N hydrogen bonding stabilizing the crystal lattice .

Physical and Electronic Properties

  • Melting Points: The analog 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol melts at 449 K, while 5-methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol () likely has a lower melting point due to reduced symmetry .
  • Electronic Effects: The target compound’s 2-methoxyphenyl and prenyloxy groups are electron-donating, contrasting with electron-withdrawing nitro groups in 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which may reduce electrophilic reactivity .

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Position) Key Functional Groups Melting Point (K) Biological Activity
Target Compound 4-(2-methoxyphenyl), 5-(prenyloxy)phenol Prenyloxy, Methoxy N/A Potential antimicrobial
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-methoxyphenyl), 5-(hydroxyphenyl) Methoxy, Hydroxyl 449 Not specified
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 4-(4-methoxyphenyl), 5-methyl Methoxy, Methyl N/A Not specified
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol 5-(4-nitrophenoxyphenyl) Nitro, Phenyl N/A Not specified

Biological Activity

The compound 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the methoxy and alkenyl groups. The methods often utilize common reagents such as hydrazines and various coupling agents to achieve the desired structure .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including our compound of interest. The compound has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin .

Bacterial Strain MIC (µg/mL) Reference
E. coli62.5
S. aureus31.25
P. mirabilis125

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated in various cancer cell lines, where it showed promising results in inhibiting cell proliferation and inducing programmed cell death through mitochondrial pathways .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The pyrazole ring may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The presence of the methoxy group enhances lipophilicity, allowing better membrane penetration and modulation of signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, further supporting its anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of similar pyrazole compounds in clinical settings:

  • A study reported that a related pyrazole derivative significantly reduced inflammation in animal models of arthritis, correlating with decreased levels of inflammatory markers.
  • Another investigation into its anticancer properties revealed that treatment with the compound led to a reduction in tumor size in xenograft models, suggesting its potential for therapeutic applications .

Q & A

Q. What are common synthetic routes for preparing pyrazole derivatives like 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol?

The synthesis typically involves a multi-step process starting with a diketone intermediate. For example, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be condensed with phenylhydrazine in ethanol and glacial acetic acid under reflux to form the pyrazole core . Purification via silica gel column chromatography and recrystallization (e.g., using absolute ethanol) is critical to isolate the product, though yields may vary (e.g., 45% reported in similar compounds) .

Q. How is X-ray crystallography applied to confirm the molecular structure of such compounds?

Single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) provides precise structural parameters, including bond lengths, angles, and dihedral angles between aromatic rings. For example, the pyrazole ring in analogous structures forms dihedral angles of 16.83°–51.68° with adjacent phenyl/methoxyphenyl groups, stabilized by O–H⋯N hydrogen bonds . Data refinement with SHELXL (riding model for H atoms) ensures accuracy in hydrogen bonding and molecular packing analysis .

Q. What preliminary biological screening approaches are used for pyrazole-based compounds?

Initial screening often focuses on antimicrobial or anti-inflammatory activity. For instance, pyrazole derivatives are tested against bacterial strains (e.g., Staphylococcus aureus) via agar diffusion assays, with minimum inhibitory concentration (MIC) values determined through serial dilution methods . Structural analogs have shown antipruritic and antirheumatic effects, suggesting similar assays for the target compound .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps in pyrazole synthesis?

Yield improvements may involve varying reaction conditions (e.g., solvent polarity, temperature, or catalyst use). For example, replacing glacial acetic acid with a milder acid or optimizing the molar ratio of phenylhydrazine to diketone could reduce side reactions . Advanced purification techniques, such as preparative HPLC, may enhance purity without sacrificing yield .

Q. What computational methods complement experimental data in analyzing conformational flexibility?

Density functional theory (DFT) calculations can predict dihedral angles and hydrogen-bonding interactions, which can be cross-validated with crystallographic data. For instance, discrepancies >5° between computed and experimental angles may indicate crystal packing effects or solvent interactions . Molecular dynamics simulations further explore stability under physiological conditions.

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Contradictions often arise from differences in assay protocols (e.g., cell lines, incubation times). A meta-analysis of SAR (structure-activity relationship) studies is recommended. For example, substituting the 3-methylbut-2-en-1-yloxy group with bulkier alkoxy chains may enhance antimicrobial activity but reduce solubility, requiring balanced design . Replicating assays under standardized conditions (e.g., CLSI guidelines) is essential .

Q. What challenges arise in refining hydrogen atom positions in X-ray crystallography, and how are they addressed?

Hydrogen atoms, especially hydroxyl protons, are challenging to locate due to low electron density. In SHELXL, difference Fourier synthesis identifies H positions, followed by refinement using a riding model with fixed displacement parameters (e.g., Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) . For freely rotating groups like -OCH3_3, neutron diffraction or low-temperature data collection improves accuracy.

Methodological Notes

  • Crystallography : Always report RintR_{\text{int}} values (<0.05 for high-quality data) and check for twinning using PLATON .
  • Bioactivity : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .
  • Synthesis : Monitor reaction progress via TLC or LC-MS to identify intermediate byproducts early .

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